molecular formula C10H15NO2 B074626 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione CAS No. 1130-18-3

3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione

Katalognummer: B074626
CAS-Nummer: 1130-18-3
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: PMYYZHNRRDQBLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione is a heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate starting materials such as pyridine derivatives.

    Reaction Steps:

    Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions and purification steps is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction to lower oxidation states or removal of oxygen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield pyridine-N-oxide derivatives, while reduction could produce pyridine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigation as a potential pharmaceutical agent for treating specific diseases.

    Industry: Use in the production of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action for 3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Diethyl-1-methylpyridine-2,4-dione: A closely related compound with slight structural differences.

    3,3-Diethyl-1-methylpyridine-2,4-diol: Another similar compound with hydroxyl groups instead of carbonyl groups.

Uniqueness

3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione may exhibit unique properties due to its specific structure, such as different reactivity, stability, or biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

1130-18-3

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

3,3-diethyl-1-methylpyridine-2,4-dione

InChI

InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

PMYYZHNRRDQBLH-UHFFFAOYSA-N

SMILES

CCC1(C(=O)C=CN(C1=O)C)CC

Kanonische SMILES

CCC1(C(=O)C=CN(C1=O)C)CC

Synonyme

3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.